Chloromethane;manganese
Description
Chloromethane (CH₃Cl, CAS 74-87-3) is the simplest chlorinated hydrocarbon, widely studied for its environmental impact as a stratospheric ozone-depleting compound . Its interaction with transition metals, particularly manganese, has garnered interest in catalytic and biochemical contexts. Manganese(III) complexes, such as those involving chloromethane, are explored for their catalytic activity in halogenation and oxidation reactions. For instance, manganese(III) acetate [Mn(OAc)₃] and related compounds have been used to catalyze chlorination of alkanes, including cyclohexane and methylcyclohexane, via radical mechanisms .
In biological systems, chloromethane degradation involves specialized enzymes in methylotrophic bacteria.
Properties
CAS No. |
89984-56-5 |
|---|---|
Molecular Formula |
CH2ClMn- |
Molecular Weight |
104.42 g/mol |
IUPAC Name |
chloromethane;manganese |
InChI |
InChI=1S/CH2Cl.Mn/c1-2;/h1H2;/q-1; |
InChI Key |
UKQHQSDCXLZWJI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Mn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methanol Hydrochlorination: This is the primary industrial method for producing chloromethane. Methanol (CH₃OH) reacts with hydrogen chloride (HCl) to produce chloromethane (CH₃Cl) and water (H₂O).
Substitution Chlorination of Methane: Methane (CH₄) reacts with chlorine (Cl₂) under ultraviolet light or high temperatures to produce chloromethane and hydrogen chloride (HCl).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Chloromethane undergoes substitution reactions where the chlorine atom is replaced by other atoms or groups.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde (CH₂O) and further to formic acid (HCOOH).
Common Reagents and Conditions:
Reagents: Chlorine (Cl₂), hydrogen chloride (HCl), magnesium (Mg), and various catalysts.
Conditions: High temperatures, ultraviolet light, and the presence of catalysts.
Major Products:
Substitution Products: Methylmagnesium chloride (CH₃MgCl).
Oxidation Products: Formaldehyde (CH₂O) and formic acid (HCOOH).
Scientific Research Applications
Mechanism of Action
The mechanism of action of chloromethane involves its ability to act as a methylating agent, transferring a methyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. Manganese compounds, on the other hand, act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through redox reactions and other catalytic processes .
Comparison with Similar Compounds
Chloromethane vs. Dichloromethane: Enzymatic Degradation
Chloromethane and dichloromethane (CH₂Cl₂) are both halogenated alkanes degraded via microbial dehalogenases, but their enzymatic mechanisms differ:
| Property | Chloromethane (CH₃Cl) | Dichloromethane (CH₂Cl₂) |
|---|---|---|
| Primary Enzyme | CmuA/CmuB (corrinoid-dependent) | DcmA (glutathione-dependent) |
| Cofactor | Vitamin B₁₂ (cobalamin) | Glutathione |
| Reaction Type | SN2 nucleophilic substitution | SN2 nucleophilic substitution |
| Key Microbial Strains | Methylobacterium extorquens CM4, Hyphomicrobium spp. | Methylobacterium DM4, Hyphomicrobium spp. |
| Gene Cluster | cmuBCA (plasmid pCMU01 in M. extorquens) | dcm genes (chromosomal) |
Chloromethane dehalogenase (CmuA/CmuB) requires a corrinoid cofactor for methyl transfer to tetrahydrofolate (H₄folate), enabling carbon assimilation . In contrast, dichloromethane dehalogenase (DcmA) uses glutathione for nucleophilic attack, releasing inorganic chloride . Both pathways converge at the production of formaldehyde for central metabolism but differ in energy yield and genomic organization .
Manganese Catalysts in Halogenation Reactions
Manganese(III) complexes are compared to iron- and cobalt-based catalysts in hydrocarbon functionalization:
| Catalyst | Substrate | Reaction Type | Efficiency (Yield) | Selectivity |
|---|---|---|---|---|
| Mn(OAc)₃ | Cyclohexane | Chlorination | 65–85% | Moderate (C–H activation) |
| FeCl₃ | Alkanes | Oxidation | 50–70% | Low (radical intermediates) |
| Co(II) porphyrins | Methane | Hydroxylation | >90% | High (site-specific) |
Manganese(III) compounds exhibit higher efficiency in chlorination due to their ability to stabilize radical intermediates, though selectivity remains a challenge . In contrast, cobalt-based systems achieve precision in C–H bond activation but require costly cofactors.
Isotopic Fractionation During Degradation
Chloromethane degradation by M. extorquens CM4 and Hyphomicrobium MC1 shows distinct isotopic enrichment factors compared to abiotic processes:
| Process | δ¹³C (ε, ‰) | δ²H (ε, ‰) |
|---|---|---|
| Bacterial degradation | −38 to −41 | −27 to −29 |
| Abiotic hydrolysis | −15 to −20 | Not characterized |
The larger carbon and hydrogen isotope effects in bacterial degradation reflect enzymatic specificity in C–Cl bond cleavage, a signature used to distinguish biotic vs. abiotic sinks in atmospheric models .
Research Findings and Implications
- Genomic Redundancy: M. extorquens CM4 harbors plasmid pCMU01 with duplicated folC2 and cob genes, ensuring tetrahydrofolate and corrinoid supply under stress, a feature absent in non-chloromethane-degrading strains .
- Catalytic Flexibility : Mn(III) complexes show promise in industrial chlorination but require optimization to compete with iron/cobalt systems .
- Ecological Impact : Chloromethane-degrading bacteria in the phyllosphere (e.g., Hyphomicrobium spp.) contribute to mitigating atmospheric CH₃Cl, though their activity is strain-specific .
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